Arachidic acid-d4-1
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Overview
Description
Arachidic acid-d4-1, also known as deuterium-labeled arachidic acid, is a long-chain saturated fatty acid with a 20-carbon backbone. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Arachidic acid-d4-1 can be synthesized through the deuteration of arachidic acid. The process involves the catalytic hydrogenation of arachidonic acid in the presence of deuterium gas. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity arachidic acid as the starting material, which is then subjected to deuteration using deuterium gas and a suitable catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Arachidic acid-d4-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding alcohols and ketones.
Reduction: Reduction of this compound yields arachidyl alcohol.
Substitution: The deuterium atoms in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or other nucleophiles.
Major Products
Oxidation: Produces alcohols and ketones.
Reduction: Produces arachidyl alcohol.
Substitution: Produces substituted arachidic acid derivatives.
Scientific Research Applications
Arachidic acid-d4-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and to investigate reaction mechanisms.
Biology: Employed in studies of lipid metabolism and membrane dynamics.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of arachidic acid-d4-1 involves its incorporation into biological membranes and its role in lipid metabolism. The deuterium labeling allows for the tracking of the compound in metabolic pathways, providing insights into its interactions with enzymes and other biomolecules. The molecular targets include enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and fatty acid desaturase .
Comparison with Similar Compounds
Similar Compounds
Arachidic Acid: The non-deuterated form of arachidic acid.
Arachidonic Acid: A polyunsaturated fatty acid with a 20-carbon chain and four double bonds.
Stearic Acid: An 18-carbon saturated fatty acid.
Palmitic Acid: A 16-carbon saturated fatty acid
Uniqueness
Arachidic acid-d4-1 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and quantification in metabolic studies, making it a valuable tool in understanding complex biochemical processes .
Properties
Molecular Formula |
C20H40O2 |
---|---|
Molecular Weight |
316.6 g/mol |
IUPAC Name |
12,12,13,13-tetradeuterioicosanoic acid |
InChI |
InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i8D2,9D2 |
InChI Key |
VKOBVWXKNCXXDE-LZMSFWOYSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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